![molecular formula C12H16N2O2 B1484008 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid CAS No. 2097967-94-5](/img/structure/B1484008.png)
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
The compound “2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a cyclopropylmethyl group, a tetrahydrocyclopenta group, and an acetic acid group .
Applications De Recherche Scientifique
1. Divergent Cyclisations
Research by Smyth et al. (2007) explored the reaction of a similar compound, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, and its response to different reagents and reaction mediums. This study provides insight into the cyclization process of related compounds and how various factors can lead to the production of a range of bicyclic heterocycles from a single starting material (Smyth et al., 2007).
2. Synthesis and Structural Analysis
Al-Matar et al. (2010) investigated the synthesis of Pyrano[2,3-c]pyrazoles, related to the compound of interest, through solvent-free reactions. This research demonstrates how similar compounds can be synthesized in an environmentally friendly manner and the importance of structural analysis in understanding their properties (Al-Matar et al., 2010).
3. Intramolecular Nitrilimine Cycloaddition
Winters et al. (2014) focused on the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles through intramolecular nitrilimine cycloaddition, providing a method that could potentially be applied to the synthesis of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid (Winters et al., 2014).
4. Lanthanide Complexes of Polyacid Ligands
Research by Rodríguez-Ubis et al. (1997) involved the synthesis of novel pyrazole-containing complexing acids. This work is relevant as it indicates the potential of similar compounds to form stable complexes with various ions, which can have implications in various fields including bioaffinity applications (Rodríguez-Ubis et al., 1997).
5. Antimicrobial Activity of Derivatives
A study by Asif et al. (2021) explored the synthesis and antimicrobial activity of derivatives related to the compound , indicating its potential application in developing new antimicrobial agents (Asif et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQSASFUECKYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



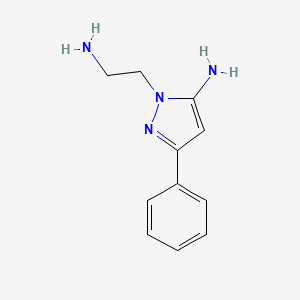

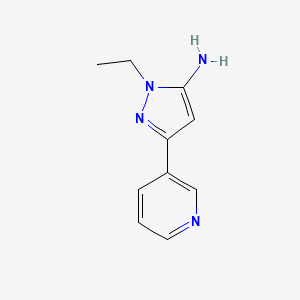
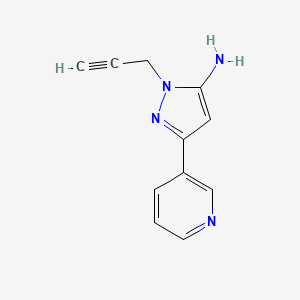

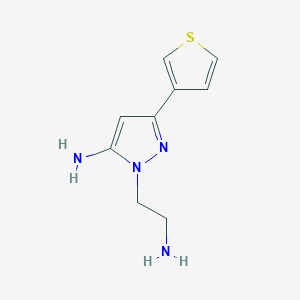
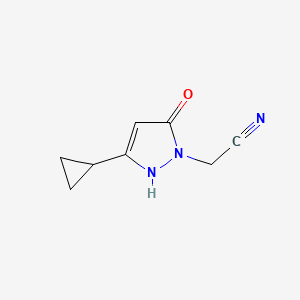
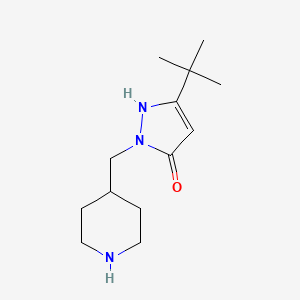
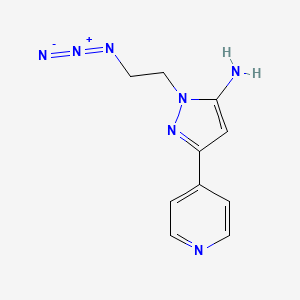

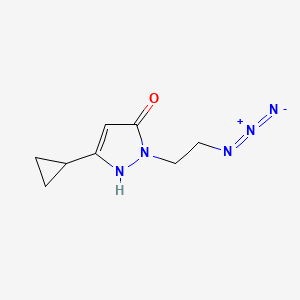

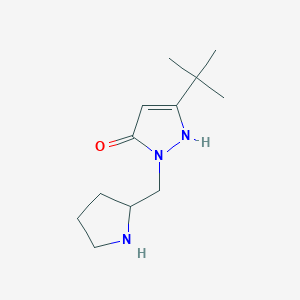
![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)